molecular formula C20H16FN3O4S B2884642 N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1251670-81-1

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No.: B2884642
CAS No.: 1251670-81-1
M. Wt: 413.42
InChI Key: MBVFRPXDJYMBHH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is a synthetic small-molecule compound featuring a piperidine-3-carboxamide core substituted with a mesitylsulfonylamino benzoyl group at the 1-position and a sec-butyl chain at the carboxamide nitrogen. Its molecular formula is C₂₈H₃₆N₄O₄S, with a molecular weight of 536.68 g/mol. The sec-butyl substituent may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVFRPXDJYMBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl carbamate (Boc) protection for amines, which can be installed and removed under relatively mild conditions . The synthesis may also involve nitration, reduction, and bromination steps to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides structural stability and can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives documented in recent patents and screening libraries. Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide (Target) Piperidine-3-carboxamide - 1-position: 3-[(mesitylsulfonyl)amino]benzoyl
- N-substituent: sec-butyl
536.68 High steric bulk from mesitylsulfonyl group; moderate lipophilicity
C648-0268 (N-{3-[benzyl(methyl)amino]propyl}-1-(3-methyl-2-oxo-benzoxazole-6-sulfonyl)piperidine-3-carboxamide) Piperidine-3-carboxamide - 1-position: benzoxazole sulfonyl
- N-substituent: benzyl(methyl)aminopropyl
500.62 Benzoxazole sulfonyl enhances π-π interactions; lower steric hindrance
C648-0278 (N-{3-[benzyl(ethyl)amino]propyl}-1-(3-methyl-2-oxo-benzoxazole-6-sulfonyl)piperidine-3-carboxamide) Piperidine-3-carboxamide - 1-position: benzoxazole sulfonyl
- N-substituent: benzyl(ethyl)aminopropyl
514.64 Increased alkyl chain length improves membrane permeability vs. C648-0268
I-2 (3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide) Oxadiazole-carboxamide - Trifluoromethylbenzoyl group
- N-ethyl-N-methyl substitution
~550 (estimated) Fluorinated aryl groups enhance metabolic stability and target affinity

Key Findings

Trifluoromethyl groups in I-2 introduce electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .

Synthetic Accessibility: The target compound’s synthesis may require multi-step protocols similar to those in , such as coupling mesitylsulfonyl chloride to an amino-benzoyl intermediate, followed by piperidine ring functionalization. Yields for such steps typically range from 31% to 95%, depending on purification methods (e.g., TLC, NMR-guided isolation) .

For example, piperidine-carboxamides with sulfonyl groups show affinity for cholinesterases and kinases, as seen in Human Butyrylcholinesterase complexes .

Biological Activity

Structure

The structure of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can be broken down into several functional groups:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Sec-butyl group : A branched alkyl chain that influences lipophilicity and biological interactions.
  • Mesitylsulfonylamino group : A sulfonamide moiety that may enhance binding affinity to biological targets.

Molecular Formula

The molecular formula of the compound is C19H30N2O3SC_{19}H_{30}N_{2}O_{3}S, indicating a relatively large and complex structure.

Research indicates that compounds similar to this compound may exhibit various biological activities, potentially including:

  • Antitumor Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Some derivatives display activity against various pathogens, suggesting potential use in treating infections.

Antitumor Activity

A study involving piperidine derivatives demonstrated that certain analogs could induce apoptosis in cancer cells. The mechanism was linked to the inhibition of key proteins involved in cell survival pathways, highlighting the potential of piperidine-based compounds as anticancer agents .

Antimicrobial Activity

Research on related sulfonamide compounds has shown effectiveness against bacteria and fungi. For instance, derivatives were tested against Candida auris, leading to significant reductions in cell viability. This suggests that this compound might possess similar antimicrobial properties .

Comparative Biological Activity Table

Compound Activity Type Effectiveness References
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]...AntitumorInduces apoptosis
Piperidine derivativesAntimicrobialEffective against C. auris
Sulfonamide compoundsAntibacterialBroad-spectrum activity

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